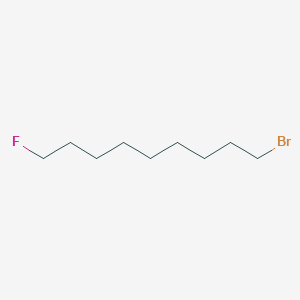

1-Bromo-9-fluorononane

Description

Contextualizing Halogenated Alkanes in Advanced Organic Synthesis and Materials Science Research

Halogenated alkanes, which are alkanes containing one or more halogen substituents, have been a cornerstone of organic chemistry for centuries. wikipedia.org Their systematic synthesis and the understanding of their properties have evolved significantly since the 19th century, in parallel with the broader development of organic chemistry. wikipedia.org These compounds are widely used as flame retardants, refrigerants, solvents, and pharmaceuticals. wikipedia.org In advanced organic synthesis, the carbon-halogen bond is a key functional group that can be readily transformed into other functional groups, making haloalkanes invaluable intermediates. wikipedia.org

In materials science, halogenated alkanes play a crucial role in the development of polymers and functional surfaces. The presence of halogens can significantly alter the physical and chemical properties of materials, such as their reactivity, polarity, and thermal stability. For instance, fluorinated polymers are known for their exceptional chemical resistance and low surface energy.

Rationale for Investigating 1-Bromo-9-fluorononane: A Bifunctional Building Block

The primary reason for the growing interest in this compound lies in its nature as a bifunctional building block. fiveable.me Bifunctional monomers are organic compounds with two functional groups that enable them to participate in step-growth polymerization to form linear or cross-linked polymers. fiveable.mefiveable.me In the case of this compound, the bromo and fluoro groups at the terminal positions of the nonane (B91170) chain provide two distinct reactive sites.

This bifunctionality is highly advantageous in the synthesis of complex polymeric materials. klinger-lab.de The differential reactivity of the carbon-bromine and carbon-fluorine bonds allows for orthogonal chemical strategies. This means that one functional group can be selectively reacted while the other remains intact, to be used in a subsequent reaction step. This level of control is essential for creating well-defined polymer architectures, such as block copolymers, and for the surface modification of materials.

Historical Development and Milestones in the Study of ω-Halo-ω'-fluoroalkanes

The study of halogenated alkanes dates back to the 15th century with the production of chloroethane. wikipedia.org However, the systematic investigation of ω-halo-ω'-fluoroalkanes, which are characterized by having two different halogen atoms at the ends of an alkyl chain, is a more recent development. The initial impetus for synthesizing such compounds came from the need for specialized monomers for polymer synthesis and for creating self-assembled monolayers (SAMs) with tailored surface properties.

A significant milestone in this area was the development of selective halogenation reactions that could introduce different halogens at specific positions in a long-chain alkane. These methods, including the conversion of alcohols to alkyl halides and the addition of halogens to alkenes, have become reliable and easily implemented. wikipedia.org While specific historical milestones for this compound are not extensively documented due to its specialized nature, its development is intrinsically linked to the broader progress in synthetic methodologies for creating heterobifunctional molecules.

Scope and Objectives of Academic Research Pertaining to this compound

Current academic research on this compound and related ω-halo-ω'-fluoroalkanes is focused on several key areas:

Synthesis of Novel Polymers: Researchers are exploring the use of this compound as a monomer in step-growth polymerization to create new polymers with unique properties. The goal is to synthesize materials with controlled architectures and functionalities that can be used in advanced applications, such as drug delivery, coatings, and electronics.

Surface Modification and Self-Assembled Monolayers (SAMs): The distinct properties of the bromo and fluoro groups make this compound an ideal candidate for creating complex SAMs. The bromo end can be used to attach the molecule to a substrate, while the exposed fluoro group can impart specific surface properties, such as hydrophobicity and chemical resistance.

Fundamental Reactivity Studies: Investigations into the selective reactivity of the C-Br and C-F bonds in this compound are crucial for optimizing its use as a synthetic building block. Understanding the reaction kinetics and mechanisms allows for the design of more efficient and selective synthetic routes.

Development of Advanced Materials: The ultimate objective is to leverage the unique properties of this compound to develop advanced materials with tailored functionalities. This includes the creation of responsive materials that can change their properties in response to external stimuli, and the fabrication of nanostructured materials with precise control over their composition and architecture.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H18BrF |

| Boiling Point | 245.0±8.0 °C (Predicted) chemicalbook.com |

| Density | 1.150±0.06 g/cm3 (Predicted) chemicalbook.com |

Structure

3D Structure

Properties

Molecular Formula |

C9H18BrF |

|---|---|

Molecular Weight |

225.14 g/mol |

IUPAC Name |

1-bromo-9-fluorononane |

InChI |

InChI=1S/C9H18BrF/c10-8-6-4-2-1-3-5-7-9-11/h1-9H2 |

InChI Key |

PFIXURRAACGUQE-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCF)CCCCBr |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 1 Bromo 9 Fluorononane

Nucleophilic Substitution Reactions Involving 1-Bromo-9-fluorononane

The presence of two distinct halogen atoms on the nonane (B91170) chain, a bromine at the C1 position and a fluorine at the C9 position, sets the stage for selective nucleophilic substitution. The significant difference in the leaving group ability of bromide and fluoride (B91410) ions is a key determinant in these reactions. Bromide is a considerably better leaving group than fluoride due to its lower bond strength with carbon and greater stability as an ion in solution. libretexts.org

SN1 and SN2 Pathways: Kinetic and Thermodynamic Studies

The nucleophilic substitution at the C1 position of this compound can proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism. The primary nature of the carbon bearing the bromine atom suggests a strong preference for the SN2 pathway, which involves a backside attack by the nucleophile in a single, concerted step. selfstudys.com The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. libretexts.org

In contrast, the formation of a primary carbocation required for an SN1 pathway is energetically unfavorable, making this route less likely under most conditions. youtube.com The SN1 mechanism, a two-step process involving the formation of a carbocation intermediate, is typically favored for tertiary and, to a lesser extent, secondary alkyl halides. youtube.com The rate of an SN1 reaction is dependent only on the concentration of the substrate. ddugu.ac.in

Due to the lack of specific experimental kinetic and thermodynamic data for this compound in publicly available research, a quantitative comparison of the SN1 and SN2 pathways is not possible at this time. However, based on established principles of organic chemistry, the SN2 mechanism is the overwhelmingly favored pathway for nucleophilic substitution at the C1 position.

Stereochemical Aspects of Nucleophilic Displacements

Since this compound is an achiral molecule, direct analysis of stereochemical inversion or racemization at the reaction center is not applicable. However, if a chiral derivative were used, the stereochemical outcome would be a key indicator of the reaction mechanism.

An SN2 reaction proceeds with a complete inversion of stereochemistry at the chiral center, a phenomenon known as the Walden inversion. selfstudys.com This is a direct consequence of the backside attack of the nucleophile.

An SN1 reaction , proceeding through a planar carbocation intermediate, would lead to racemization , producing a nearly equal mixture of enantiomers as the nucleophile can attack from either face of the carbocation. ddugu.ac.in

Elimination Reactions with this compound

In the presence of a strong base, this compound can undergo elimination reactions to form alkenes. These reactions compete with nucleophilic substitution.

E1 and E2 Mechanisms: Mechanistic Elucidation

Similar to substitution reactions, elimination can also proceed through unimolecular (E1) or bimolecular (E2) pathways.

The E2 mechanism is a concerted, one-step process where the base removes a proton from a carbon adjacent (beta) to the leaving group, and the leaving group departs simultaneously to form a double bond. liverpool.ac.uk The rate of an E2 reaction is dependent on the concentration of both the substrate and the base. liverpool.ac.uk Given that this compound is a primary alkyl halide, the E2 pathway is the more probable elimination mechanism, especially with a strong, sterically hindered base. liverpool.ac.uk

The E1 mechanism is a two-step process that begins with the formation of a carbocation, which is the rate-determining step. researchgate.net A weak base then removes a proton from an adjacent carbon to form the alkene. researchgate.net Due to the instability of the primary carbocation that would be formed from this compound, the E1 pathway is highly unlikely. researchgate.net

Competitive Elimination Pathways in Fluorobromoalkanes

A key aspect of the elimination reactions of this compound is the regioselectivity, which is dictated by which proton is removed. The bromine at C1 can be eliminated with a proton from C2. According to Zaitsev's rule , the major product of an elimination reaction is typically the more substituted (and therefore more stable) alkene. berkeley.edu However, in the case of this compound, elimination involving the C1-Br bond can only lead to non-1-ene.

The presence of the fluorine atom at the C9 position introduces an interesting element. While the C-F bond is generally a poor leaving group in nucleophilic substitution, its high electronegativity can influence the acidity of adjacent protons. However, given the long carbon chain separating the two halogens, the electronic effect of the fluorine atom on the C-H bonds at C2 is negligible.

Competition between substitution (SN2) and elimination (E2) is a common feature in the reactions of primary alkyl halides with reagents that are both strong nucleophiles and strong bases (e.g., hydroxide, alkoxides). selfstudys.com The outcome of this competition is influenced by several factors:

Steric hindrance: A bulky base will favor elimination over substitution.

Temperature: Higher temperatures generally favor elimination over substitution. selfstudys.com

Base Strength: A stronger base will favor elimination.

The following table outlines the likely products under different basic conditions:

| Reagent (Base/Nucleophile) | Conditions | Likely Major Pathway | Probable Major Product(s) |

| Sodium Ethoxide in Ethanol | High Temperature | E2 | Non-1-ene |

| Sodium Ethoxide in Ethanol | Low Temperature | SN2 | 1-Ethoxy-9-fluorononane |

| Potassium tert-butoxide | Any Temperature | E2 | Non-1-ene (due to the bulky base favoring elimination) |

| Sodium Hydroxide in Water | High Temperature | E2/SN2 Competition | Mixture of Non-1-ene and 9-Fluorononan-1-ol |

| Sodium Hydroxide in Water | Low Temperature | SN2 | 9-Fluorononan-1-ol |

Organometallic Reactions and Cross-Coupling Utilizing this compound

Organometallic reactions, particularly those involving palladium-catalyzed cross-coupling, have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net The presence of two different halogen atoms on the alkyl chain of this compound allows for selective reactions, making it a valuable substrate for the synthesis of complex molecules.

Grignard Reagent Formation and Subsequent Carbon-Carbon Bond Formation

Grignard reagents, with the general formula R-Mg-X, are powerful nucleophiles widely used for creating new carbon-carbon bonds. wikipedia.orgbyjus.com They are typically prepared by reacting an organic halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.comiitk.ac.in The carbon-magnesium bond is highly polar, rendering the carbon atom nucleophilic. wikipedia.orgiitk.ac.in

In the case of this compound, the difference in reactivity between the C-Br and C-F bonds allows for the selective formation of the Grignard reagent at the bromine-bearing carbon. The reaction involves the insertion of magnesium between the carbon and bromine atoms. youtube.com This resulting organomagnesium halide can then participate in various carbon-carbon bond-forming reactions. byjus.comiitk.ac.in For instance, it can react with carbonyl compounds such as aldehydes and ketones to form alcohols, a reaction known as the Grignard reaction. iitk.ac.in

Table 1: Formation and Reaction of the Grignard Reagent from this compound

| Reactant | Reagent | Product of Step 1 | Subsequent Reactant | Final Product |

|---|

Suzuki-Miyaura, Heck, Sonogashira, and Other Palladium-Catalyzed Couplings with this compound

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and selectivity. researchgate.netnobelprize.org Several named reactions fall under this category, each utilizing a different organometallic reagent to couple with an organic halide. nobelprize.org

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide. tcichemicals.comwikipedia.orgnih.gov It is known for its mild reaction conditions, tolerance of various functional groups, and the low toxicity of the boron-containing reagents. nih.govorganic-chemistry.org For this compound, this reaction would selectively occur at the C-Br bond, coupling the 9-fluorononyl group with the organic group from the boronic acid. nih.gov The reaction is typically catalyzed by a palladium complex and requires a base to activate the organoboron reagent. tcichemicals.comorganic-chemistry.org

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgfrontiersin.org This reaction is a powerful method for the synthesis of substituted alkenes. frontiersin.orgresearchgate.net When reacting with this compound, the 9-fluorononyl group would be transferred to the alkene, again with selectivity for the C-Br bond.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The reaction is highly valuable for the synthesis of enynes and arylalkynes under mild conditions. wikipedia.org With this compound, the Sonogashira coupling would result in the formation of a product where the 9-fluorononyl chain is attached to the alkyne.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions with this compound

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound | Pd catalyst, Base | Alkylated/Arylated fluorononane |

| Heck | Alkene | Pd catalyst, Base | Alkenylated fluorononane |

Mechanistic Studies of Metal-Catalyzed Reactions with this compound

The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, involves a catalytic cycle. nobelprize.org The cycle typically begins with the oxidative addition of the organic halide (in this case, the C-Br bond of this compound) to a Pd(0) complex, forming a Pd(II) intermediate. nobelprize.org

In the Suzuki-Miyaura reaction, the next step is transmetalation, where the organic group from the organoboron reagent is transferred to the palladium center. nobelprize.org The final step is reductive elimination, where the two organic groups are coupled together to form the new C-C bond, and the Pd(0) catalyst is regenerated. nobelprize.org

For the Heck reaction, after the initial oxidative addition, the alkene coordinates to the palladium complex, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step forms the coupled product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst.

Mechanistic studies, often employing a combination of experimental and theoretical methods, are crucial for understanding and optimizing these reactions. rsc.orgtheses.frsioc-journal.cn For substrates like this compound, these studies would focus on the chemoselectivity of the oxidative addition step, confirming the preferential cleavage of the C-Br bond over the more stable C-F bond. The electronic properties of the fluorinated alkyl chain can also influence the rates and efficiencies of the catalytic cycle. acs.org

Radical Reactions Involving this compound

Radical reactions offer a complementary approach to organometallic methods for forming new chemical bonds. These reactions proceed through intermediates with unpaired electrons, known as radicals.

Homolytic Cleavage and Radical Generation from this compound

The C-Br bond in this compound is weaker than the C-F and C-H bonds in the molecule. This difference in bond strength allows for the selective homolytic cleavage of the C-Br bond to generate a 9-fluorononyl radical. This cleavage can be initiated by light (photolysis) or by using a radical initiator, such as azobisisobutyronitrile (AIBN). ma.edulibretexts.org The process involves the breaking of the C-Br bond in a way that each atom retains one of the bonding electrons, forming the alkyl radical and a bromine radical. ma.edu

The presence of the fluorine atom at the other end of the chain can influence the properties and reactivity of the generated radical. researchgate.net

Radical Chain Reactions and Their Control in Fluorinated Systems

Once the 9-fluorononyl radical is generated, it can participate in radical chain reactions. ma.edu A typical radical chain reaction consists of three main stages: initiation, propagation, and termination. libretexts.org

Initiation: The initial formation of radicals from a non-radical species. ma.edu

Propagation: A series of steps where a radical reacts with a non-radical to form a new bond and another radical, which continues the chain. ma.edu For example, the 9-fluorononyl radical could add to an alkene or abstract an atom from another molecule.

Termination: The reaction between two radicals to form a non-radical product, which terminates the chain. ma.edu

Controlling the outcome of radical reactions, especially in complex molecules, is a significant challenge in organic synthesis. rsc.org The high reactivity of radical species can lead to a lack of selectivity. rsc.org In fluorinated systems, controlling these reactions is crucial for achieving desired product distributions. acs.org The development of methods for controlled radical polymerization and the use of radical traps are areas of active research. researchgate.net For instance, the use of specific reagents can help to control the propagation steps and minimize unwanted side reactions. umich.edu

Chemo- and Regioselectivity in Reactions of this compound

The presence of two different halogen atoms at the terminal positions of the nonane chain in this compound imparts distinct reactivity to each end of the molecule. This structural feature is central to understanding its chemical behavior, particularly concerning chemo- and regioselectivity. Chemoselectivity, in this context, refers to the preferential reaction of a reagent with one of the two functional groups—the bromo or the fluoro group. The inherent differences in the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds are the primary determinants of this selectivity.

The C-F bond is significantly stronger and less polarizable than the C-Br bond. libretexts.org The bond dissociation energy for a typical C-F bond is approximately 467 kJ/mol, whereas for a C-Br bond, it is about 290 kJ/mol. libretexts.org This considerable difference in bond strength dictates that the C-Br bond is more readily cleaved. Consequently, the bromide ion is a much better leaving group than the fluoride ion in nucleophilic substitution reactions. This disparity forms the basis for the high degree of chemoselectivity observed in the reactions of this compound.

In most reactions, particularly nucleophilic substitutions and organometallic preparations, reagents will selectively target the carbon atom attached to the bromine. The primary alkyl bromide undergoes nucleophilic substitution readily, typically via an SN2 mechanism, while the primary alkyl fluoride remains inert under the same conditions. savemyexams.comchemguide.co.uk This allows for the selective modification of the bromine-bearing end of the molecule, preserving the fluorine atom for subsequent transformations if desired.

Nucleophilic Substitution Reactions

The most common examples of chemoselectivity in this compound are observed in nucleophilic substitution reactions. Various nucleophiles can be used to displace the bromide ion, leading to the formation of a wide range of ω-fluorinated nonane derivatives. The fluoride at the 9-position remains unaffected by these reactions.

For instance, reaction with sodium azide (B81097) will yield 1-azido-9-fluorononane, and reaction with sodium cyanide will produce 10-fluorodecanenitrile. savemyexams.com These reactions are typically carried out in a polar aprotic solvent to facilitate the SN2 pathway. The table below summarizes the expected products from the reaction of this compound with different nucleophiles, illustrating the compound's chemoselectivity.

Table 1: Chemoselective Nucleophilic Substitution of this compound

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | 9-Fluorononan-1-ol |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | 10-Fluorodecanenitrile |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | 1-Azido-9-fluorononane |

| Iodide (I⁻) | Sodium Iodide (NaI) | 1-Fluoro-9-iodononane |

Formation of Organometallic Intermediates

The differential reactivity of the C-Br and C-F bonds also governs the formation of organometallic reagents. The reaction of this compound with metals such as magnesium or lithium results in the selective formation of the organometallic species at the carbon-bromine bond. This process allows for the creation of a nucleophilic carbon center at one end of the chain while retaining the inert C-F bond at the other.

For example, the preparation of a Grignard reagent proceeds by reacting this compound with magnesium turnings in an ether solvent. The resulting (9-fluorononyl)magnesium bromide is a versatile intermediate that can react with various electrophiles, such as aldehydes, ketones, or carbon dioxide, to introduce new functional groups. This chemoselectivity is crucial for the synthesis of complex, bifunctional molecules.

Table 2: Chemoselective Formation of Organometallic Reagents

| Metal | Reagent | Organometallic Intermediate | Subsequent Reaction with Electrophile (e.g., CO₂) | Final Product |

|---|---|---|---|---|

| Magnesium | Mg | (9-Fluorononyl)magnesium bromide | Carbon Dioxide (CO₂) | 10-Fluorodecanoic acid |

Advanced Spectroscopic and Analytical Methodologies for Mechanistic Probing and Purity Assessment in Research of 1 Bromo 9 Fluorononane

In-situ Spectroscopic Techniques for Real-time Reaction Monitoring of 1-Bromo-9-fluorononane Transformations

Real-time monitoring of chemical reactions offers invaluable insights into reaction mechanisms and kinetics. For transformations involving this compound, in-situ spectroscopy is an indispensable tool.

Advanced Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy techniques allow for the continuous tracking of reactant consumption and product formation without the need for sample extraction. In the context of this compound, which features distinct NMR-active nuclei (¹H, ¹³C, ¹⁹F), multi-nuclear NMR spectroscopy would be particularly powerful.

For instance, in a hypothetical nucleophilic substitution reaction at the carbon bearing the bromine atom, one could observe the disappearance of the characteristic triplet of the -CH₂Br protons and the appearance of a new signal corresponding to the product. Simultaneously, ¹⁹F NMR would serve as a stable internal reference, assuming the fluorine terminus of the molecule remains unchanged.

Similarly, in-situ IR spectroscopy can monitor the vibrational modes of the molecule. The characteristic C-Br stretching frequency (typically in the 550-750 cm⁻¹ region) would diminish as the reaction proceeds, while new bands corresponding to the newly formed functional group would emerge.

Table 1: Hypothetical In-situ Monitoring Data for a Transformation of this compound

| Time (minutes) | Integral of -CH₂Br Signal (¹H NMR) | Appearance of Product Signal (ppm) | Intensity of C-Br Stretch (IR, cm⁻¹) |

| 0 | 1.00 | - | High |

| 10 | 0.75 | 3.65 | Medium |

| 30 | 0.25 | 3.65 | Low |

| 60 | <0.05 | 3.65 | Very Low |

High-resolution mass spectrometry (HRMS) is a cornerstone for identifying and characterizing transient or unstable intermediates in a reaction mixture. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a high-resolution mass analyzer like a time-of-flight (TOF) or Orbitrap detector would be employed.

In studies of reactions involving this compound, HRMS could detect and provide accurate mass measurements for carbocation intermediates, transition-metal complexes, or other short-lived species. This data is critical for piecing together the step-by-step mechanistic pathway of a transformation.

Chromatographic Methodologies for Isolation and Purity Assessment in Research of this compound and its Derivatives

Chromatographic techniques are essential for both the separation of complex mixtures and the definitive assessment of the purity of synthesized compounds.

For volatile and thermally stable compounds like this compound and its likely derivatives, high-resolution gas chromatography-mass spectrometry (GC-MS) is the method of choice for analysis. A capillary column with a suitable stationary phase can effectively separate components of a reaction mixture based on their boiling points and polarities. The coupled mass spectrometer then provides mass spectra for each separated component, allowing for their identification.

While specific methods for this compound are not widely published, a method could be developed based on general principles for halogenated alkanes. A non-polar or medium-polarity column (e.g., DB-5ms or DB-17ms) would likely be effective. The mass spectrum of this compound would be expected to show a molecular ion peak and characteristic isotopic patterns for bromine, as well as fragmentation patterns resulting from the loss of bromine, fluorine, and alkyl fragments.

For less volatile derivatives or for the purification of larger quantities of material, high-performance liquid chromatography (HPLC) is an invaluable tool. Both normal-phase and reversed-phase HPLC could be applicable depending on the polarity of the derivatives.

A preparative HPLC system equipped with a suitable column would allow for the isolation of the desired product from unreacted starting materials, byproducts, and other impurities. The choice of mobile phase would be optimized to achieve the best separation. For instance, a reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (B52724) or methanol (B129727) would be a common starting point for the purification of many organic compounds.

Table 2: Illustrative HPLC Method Parameters for the Purification of a Hypothetical this compound Derivative

| Parameter | Value |

| Column | C18, 10 µm, 250 x 21.2 mm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 100% B over 20 minutes |

| Flow Rate | 15 mL/min |

| Detection | UV at 210 nm |

X-ray Crystallography and Structural Investigations of this compound Co-crystals or Advanced Derivatives

To date, the single-crystal X-ray structure of this compound has not been reported in the crystallographic databases. Obtaining single crystals of a flexible, long-chain alkane like this can be challenging. However, the formation of co-crystals with other molecules or the synthesis of more rigid, crystalline derivatives could facilitate X-ray diffraction studies.

Should a suitable crystal be obtained, X-ray crystallography would provide the definitive, three-dimensional structure of the molecule. This would confirm the connectivity of the atoms and provide precise bond lengths, bond angles, and torsion angles. Such data is the gold standard for structural elucidation and would be invaluable for understanding the conformational preferences and intermolecular interactions of this compound and its derivatives.

Theoretical and Computational Studies on 1 Bromo 9 Fluorononane

Quantum Mechanical Calculations of Electronic Structure and Reactivity Descriptors

Quantum mechanical calculations offer a detailed picture of the electron distribution and orbital interactions within a molecule, which are fundamental to its chemical reactivity. For 1-bromo-9-fluorononane, these calculations can elucidate the influence of the terminal halogen atoms on the electronic properties of the entire nonane (B91170) chain.

Theoretical studies on similar haloalkanes suggest that the reaction pathway for nucleophilic substitution at the carbon bonded to bromine would have a lower activation energy compared to the carbon bonded to fluorine, due to the C-Br bond being weaker than the C-F bond. DFT can also be employed to study elimination reactions, predicting the preferred pathways and the stereochemical outcomes. For complex reactions, computational analysis helps in elucidating multi-step mechanisms and identifying key intermediates.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity. ripublication.com

Table 1: Predicted Frontier Orbital Characteristics of this compound

| Orbital | Primary Atomic Contribution | Implied Reactivity |

|---|---|---|

| HOMO | Bromine (lone pairs) | Site for electrophilic attack |

| LUMO | C-Br (σ* antibonding) | Site for nucleophilic attack |

This table is based on general principles of organic chemistry and awaits specific computational verification for this compound.

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution in a molecule. In an ESP map of 1-bromo-9-fluoronane, regions of negative potential (typically colored red) would be expected around the electronegative fluorine and bromine atoms, indicating areas of high electron density. Conversely, regions of positive potential (colored blue) would be anticipated around the hydrogen atoms and the carbon atoms attached to the halogens, signifying electron-deficient areas. These maps are invaluable for predicting how the molecule will interact with other charged or polar species.

Bond dissociation energy (BDE) is the energy required to break a specific bond homolytically. Computational methods can provide accurate estimates of BDEs, offering insights into the relative stability of different bonds within a molecule. For this compound, the BDEs of the C-Br and C-F bonds are of particular interest as they dictate the regioselectivity of many reactions.

Based on established data for haloalkanes, the C-F bond is significantly stronger than the C-Br bond. quora.com This difference in bond strength is a primary determinant of the chemical behavior of this compound, suggesting that reactions involving the cleavage of the C-Br bond will be more facile. Computational studies can quantify these BDEs and also explore how the long alkyl chain and the presence of the other halogen influence these values.

Table 2: Typical Average Bond Dissociation Energies for Carbon-Halogen Bonds

| Bond | Average BDE (kJ/mol) |

|---|---|

| C-F | ~485 |

Note: These are average values and can vary in specific molecules like this compound due to molecular structure and environment. quora.com

Molecular Modeling and Simulation of this compound Interactions

Molecular modeling and simulations allow for the study of the dynamic behavior of molecules, including their conformational preferences and interactions with their environment.

Due to the flexibility of the nine-carbon chain, this compound can adopt a multitude of conformations. Conformational analysis involves identifying the stable conformers (energy minima) and the energy barriers between them (transition states). chemistrysteps.com For a long-chain alkane derivative, the most stable conformations are typically extended or anti-periplanar arrangements, which minimize steric hindrance. slideshare.net

Computational methods can be used to generate a potential energy surface, or energy landscape, which maps the energy of the molecule as a function of its geometry. This landscape reveals the relative stabilities of different conformers and the pathways for interconversion. For this compound, it would be important to understand how the terminal halogen atoms influence the conformational preferences of the nonane backbone. Molecular dynamics simulations can further provide insights into the dynamic equilibrium between different conformers at various temperatures. nih.govacs.org

The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. Solvation studies investigate the interactions between a solute molecule and the surrounding solvent molecules. For this compound, the nature of the solvent will influence its conformational equilibrium and the stability of any charged intermediates or transition states.

In polar solvents, the dipole moments of the C-F and C-Br bonds will lead to significant dipole-dipole interactions with the solvent molecules. This can stabilize polar transition states, potentially accelerating nucleophilic substitution reactions. In nonpolar solvents, van der Waals forces will be the dominant intermolecular interactions. Computational solvation models, both explicit (where individual solvent molecules are included) and implicit (where the solvent is treated as a continuum), can be used to quantify these effects and predict how the reactivity of this compound will change in different solvent environments. mdpi.com

Prediction of Spectroscopic Signatures for this compound Derivatives

Theoretical and computational chemistry offers powerful tools for predicting the spectroscopic signatures of novel or hypothetical molecules, thereby guiding synthetic efforts and aiding in the structural elucidation of complex compounds. researchgate.net By employing methods such as Density Functional Theory (DFT) and advanced machine learning algorithms, it is possible to generate highly accurate estimations of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. nih.govdtic.mil This section details the predicted spectroscopic signatures for derivatives of this compound, focusing on a representative example, 1-bromo-9-fluoro-5-oxononane , to illustrate the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is exceptionally sensitive to the local electronic environment of each nucleus. Computational models, particularly DFT, can predict chemical shifts (δ) and coupling constants (J) with a high degree of accuracy. github.io

¹H and ¹³C NMR: The introduction of an oxo (ketone) group at the C-5 position in 1-bromo-9-fluoro-5-oxononane induces significant changes in the predicted NMR spectra compared to the parent compound. The electronegative oxygen atom causes a substantial downfield shift for adjacent protons and carbons.

¹H NMR: Protons on carbons alpha to the carbonyl (C-4 and C-6) are predicted to be the most deshielded of the methylene (B1212753) protons, with calculated chemical shifts in the range of 2.4-2.6 ppm. The protons at C-1 (adjacent to bromine) and C-9 (adjacent to fluorine) are also predicted to be significantly downfield, appearing around 3.4 ppm and 4.5 ppm, respectively. The signal for the protons at C-9 is expected to appear as a triplet of triplets due to coupling with both the fluorine atom and the adjacent methylene protons.

¹³C NMR: The most dramatic effect is on the carbonyl carbon (C-5), which is predicted to have a chemical shift greater than 200 ppm, a characteristic feature of ketones. libretexts.org The carbons bonded to the halogens, C-1 (bromine) and C-9 (fluorine), are also shifted downfield due to electronegativity effects. libretexts.org The signal for C-9 is expected to show a large one-bond carbon-fluorine coupling constant (¹JCF).

Predicted ¹H and ¹³C NMR Chemical Shifts for 1-bromo-9-fluoro-5-oxononane

| Atom Position | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| C-1 | 3.41 | Triplet | 33.5 |

| C-2 | 1.88 | Quintet | 31.8 |

| C-3 | 1.65 | Quintet | 23.5 |

| C-4 | 2.52 | Triplet | 42.1 |

| C-5 | - | - | 210.8 |

| C-6 | 2.52 | Triplet | 42.1 |

| C-7 | 1.69 | Quintet | 20.9 |

| C-8 | 1.81 | Quintet of Triplets | 30.1 |

¹⁹F NMR: ¹⁹F NMR is a highly sensitive technique for probing the environment of fluorine atoms. Computational methods for predicting ¹⁹F chemical shifts have become increasingly reliable. nih.govrsc.org For 1-bromo-9-fluoro-5-oxononane, the fluorine nucleus is attached to a primary carbon in an aliphatic chain. Its predicted chemical shift would be in the region typical for fluoroalkanes, estimated to be approximately -218 ppm relative to CFCl₃. The signal is expected to be a triplet due to coupling with the two adjacent protons on C-8.

Infrared (IR) Spectroscopy

Predicted IR spectra, calculated via DFT, are based on the vibrational frequencies of a molecule's bonds. dtic.mil The spectrum of 1-bromo-9-fluoro-5-oxononane is predicted to be dominated by a very strong and sharp absorption band characteristic of the carbonyl (C=O) stretch.

Predicted IR Absorption Frequencies for 1-bromo-9-fluoro-5-oxononane

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Predicted Intensity |

|---|---|---|

| C-H Stretching (alkane) | 2860-2975 | Strong |

| C=O Stretching (ketone) | 1715-1725 | Very Strong, Sharp |

| C-H Bending/Scissoring | 1450-1470 | Medium |

| C-F Stretching | 1050-1100 | Strong |

The most diagnostic feature is the C=O stretch. The alkane C-H stretching vibrations are also prominent, appearing just below 3000 cm⁻¹. orgchemboulder.com The C-F and C-Br stretching frequencies are predicted to appear in the fingerprint region at lower wavenumbers.

Mass Spectrometry (MS) Fragmentation

The prediction of mass spectra involves identifying the most likely fragmentation pathways of the molecular ion upon ionization. For derivatives of this compound, the presence of two different halogens and other functional groups creates several predictable cleavage patterns.

For 1-bromo-9-fluoro-5-oxononane, key predicted fragmentation events include:

Isotopic Pattern: A crucial diagnostic feature will be the presence of two peaks of nearly equal intensity for the molecular ion (M⁺) and any bromine-containing fragments, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Alpha-Cleavage: Cleavage of the carbon-carbon bonds adjacent to the carbonyl group (at C4-C5 and C5-C6) is a highly favored pathway for ketones, leading to the formation of characteristic acylium ions.

Halogen Loss: The loss of bromine (·Br) or fluorine (·F) radicals, or the neutral molecules HBr and HF, represents other likely fragmentation pathways.

McLafferty Rearrangement: While less likely in this specific structure without gamma-protons on the shorter chain, derivatives with longer alkyl chains could exhibit this characteristic rearrangement.

Predicted Major Mass Fragments for 1-bromo-9-fluoro-5-oxononane

| m/z (for ⁷⁹Br) | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 254 / 256 | [C₉H₁₆BrFO]⁺ | Molecular Ion (M⁺) |

| 225 / 227 | [C₇H₁₂BrO]⁺ | Alpha-cleavage (loss of C₂H₄F) |

| 175 | [M - Br]⁺ | Loss of Bromine radical |

| 115 | [C₆H₁₁O]⁺ | Alpha-cleavage (loss of C₃H₅Br) |

| 85 | [C₅H₉O]⁺ | Alpha-cleavage |

Applications of 1 Bromo 9 Fluorononane in Advanced Organic Synthesis and Materials Science Research

Role of 1-Bromo-9-fluorononane as a Building Block in Complex Molecule Synthesis

The primary utility of this compound in organic synthesis stems from the reactivity of the carbon-bromine bond. nih.gov This bond serves as a versatile functional handle, allowing the fluorononane moiety to be attached to various molecular scaffolds through substitution or coupling reactions. nih.govresearchgate.net

Synthesis of Novel Fluorinated Surfactants and Detergents (academic applications)

In the academic pursuit of new surfactants, this compound serves as a key starting material for creating amphiphilic molecules. The fluorononane chain constitutes the hydrophobic and oleophobic (lipophobic) tail. The terminal bromine atom can be chemically transformed into a hydrophilic head group. For instance, reaction with a tertiary amine can yield a quaternary ammonium (B1175870) salt, a classic cationic surfactant structure. Alternatively, substitution with sodium sulfite (B76179) could produce a sulfonate-terminated chain, a common anionic surfactant head group.

The presence of fluorine in the tail is critical; it imparts high thermal and chemical stability due to the strength of the carbon-fluorine bond. researchgate.net Furthermore, fluorinated surfactants are known for their ability to dramatically lower the surface tension of water and other solvents, even at very low concentrations, a property highly sought after in specialty applications. researchgate.net Research in this area focuses on synthesizing and characterizing these novel surfactants to understand how chain length and head group composition affect properties like critical micelle concentration (CMC) and surface activity.

Preparation of Specialty Polymers and Oligomers Utilizing this compound

The incorporation of fluorine into polymers can significantly alter their surface properties, chemical resistance, and thermal stability. This compound is a valuable reagent for introducing a fluorinated side chain into a polymer backbone.

The synthetic strategy typically involves modifying the bromo-functional group into a polymerizable unit. For example:

Acrylate (B77674)/Methacrylate Monomer Synthesis: The bromide can be displaced by a hydroxyl group (via hydrolysis or reaction with a protected alcohol), which is then esterified with acryloyl chloride or methacrylic anhydride (B1165640) to form a fluorinated acrylate monomer.

Vinyl Ether Monomer Synthesis: Reaction with a hydroxy-functional vinyl ether under basic conditions can yield a monomer suitable for cationic or radical polymerization.

These specialty monomers can then be copolymerized with non-fluorinated monomers (e.g., standard acrylates or styrenes) to precisely tune the properties of the resulting polymer. researchgate.net Even a small incorporation of the fluorinated monomer can lead to a polymer with a significantly lower surface energy, making it useful in research for creating hydrophobic and oleophobic surfaces.

Precursor for Advanced Fine Chemicals and Chemical Intermediates

Beyond surfactants and polymers, this compound is a precursor for a variety of other fluorinated organic molecules. The bromo group's ability to participate in a wide array of organic transformations makes it an ideal starting point for multi-step syntheses. nih.gov

Examples of its use as a chemical intermediate include:

Nucleophilic Substitution: The bromide can be readily displaced by a range of nucleophiles, such as azide (B81097) (to form 1-azido-9-fluorononane, a key intermediate for "click chemistry"), cyanide (to form 1-cyano-9-fluorononane, which can be further hydrolyzed to a carboxylic acid), and thiols.

Grignard Reagent Formation: Reaction with magnesium metal converts the bromo-end into a reactive organometallic species, 9-fluorononylmagnesium bromide. This Grignard reagent can then be used to form new carbon-carbon bonds by reacting with aldehydes, ketones, or esters.

These transformations provide access to a diverse library of terminally-functionalized fluorononanes, which are valuable intermediates for synthesizing more complex target molecules in pharmaceutical and agrochemical research. chembk.com

Integration of this compound into Smart Materials and Responsive Systems

The unique properties conferred by the fluorine atom are leveraged in the development of "smart" materials that respond to external stimuli.

Design and Synthesis of Fluorine-Containing Liquid Crystals

In the field of liquid crystal (LC) technology, molecular design is paramount. The incorporation of fluorine atoms into LC molecules is a well-established strategy to fine-tune their electro-optical properties. researchgate.net Fluorine is highly electronegative and its substitution into a molecule can create a strong dipole moment, which in turn enhances the dielectric anisotropy (Δε) of the material. researchgate.net A high Δε is often desirable for low-voltage operation in liquid crystal displays (LCDs).

This compound is used as a source for the flexible, fluorinated tail of an LC molecule. The synthesis involves coupling the fluorononane segment to a rigid mesogenic core (often composed of linked phenyl or cyclohexyl rings) via the reactive bromo-group. The resulting molecule combines the liquid crystalline properties of the core with the specific benefits of the fluorinated tail, which can also influence the material's viscosity and mesophase stability. Research in this area explores the synthesis of new LC structures to achieve specific performance characteristics for advanced display applications. researchgate.net

Development of Fluoropolymer Coatings with Specific Research-Oriented Properties

Fluoropolymer coatings are renowned for their low surface energy, chemical inertness, and durability. researchgate.net this compound is a building block for creating monomers used in the synthesis of advanced fluoropolymer coatings for research purposes. As described in section 6.1.2, it can be converted into fluorinated acrylate or vinyl ether monomers.

These monomers are then polymerized, often in combination with other monomers, to create resins for coatings. researchgate.net Research applications include the development of:

Superhydrophobic Surfaces: By controlling the polymer architecture and surface texture, coatings with extreme water-repellency can be fabricated.

Anti-fouling Coatings: The low surface energy of fluorinated polymers makes it difficult for organisms and contaminants to adhere, a property explored for marine and biomedical applications.

Chemically Resistant Linings: Coatings rich in fluorine content exhibit exceptional resistance to corrosive chemicals and solvents, making them suitable for lining research-scale chemical reactors or storage vessels.

| Application Area | Role of this compound | Key Properties Imparted |

|---|---|---|

| Fluorinated Surfactants | Provides the hydrophobic/oleophobic tail | Low surface tension, high chemical/thermal stability researchgate.net |

| Specialty Polymers | Precursor to fluorinated monomers for side-chain modification | Low surface energy, hydrophobicity, chemical resistance researchgate.net |

| Fine Chemical Synthesis | Versatile intermediate via C-Br bond reactions | Source of the ω-fluorononyl group for complex targets chembk.com |

| Liquid Crystals | Provides the fluorinated alkyl tail for mesogens | Enhanced dielectric anisotropy, modified viscosity and phase stability researchgate.net |

| Fluoropolymer Coatings | Building block for durable and low-energy coating resins | Hydrophobicity, oleophobicity, chemical inertness, durability researchgate.net |

Catalytic Applications and Ligand Synthesis Involving this compound

While specific research detailing the catalytic applications of this compound is not prevalent in publicly available literature, its structure as a long-chain bifunctional alkane suggests several potential roles in catalysis and ligand synthesis. The presence of two different halogen atoms at opposite ends of a nine-carbon chain allows for selective chemical transformations, making it a potentially versatile building block.

The bromo- and fluoro- moieties possess distinct reactivities. The carbon-bromine bond is generally more reactive and susceptible to nucleophilic substitution and oxidative addition reactions, which are fundamental steps in many catalytic cycles. In contrast, the carbon-fluorine bond is significantly stronger and less reactive, often considered relatively inert under conditions that would cleave a C-Br bond. This difference in reactivity is key to its potential as a bifunctional molecule.

In principle, this compound could be employed in the synthesis of specialized ligands for transition metal catalysis. The bromo- end could be reacted with a coordinating group, such as a phosphine (B1218219) or an amine, to form a new ligand. The long, flexible nonane (B91170) chain could then act as a spacer, and the terminal fluoro- group could serve to modify the electronic properties or solubility of the resulting metal complex. Such fluorinated ligands can enhance the stability and catalytic activity of metal centers in various reactions.

The table below outlines the potential catalytic and ligand synthesis applications of this compound based on the differential reactivity of its functional groups.

| Potential Application Area | Role of this compound | Key Functional Group Involved | Illustrative Reaction Type |

| Ligand Synthesis | Precursor to monofunctionalized long-chain ligands. | Bromo group | Nucleophilic substitution with phosphines, amines, or other coordinating moieties. |

| Bifunctional Catalysis | As a linker to tether a catalytic species to a solid support or another molecule. | Bromo group for attachment, fluoro group for modifying properties. | Immobilization of a homogeneous catalyst. |

| Polymer Chemistry | As a monomer or chain-transfer agent in controlled radical polymerization. | Bromo group as an initiator site (e.g., in ATRP). | Atom Transfer Radical Polymerization (ATRP). |

| Materials Science | Precursor for creating self-assembled monolayers (SAMs) on surfaces. | Bromo group for surface attachment, fluoro group for creating a low-energy, hydrophobic surface. | Formation of functionalized surfaces. |

Exploitation in Radiochemistry and Tracer Research (e.g., for synthesis of ¹⁸F-labeled compounds for non-human research)

The field of radiochemistry, particularly for Positron Emission Tomography (PET), often utilizes molecules containing the positron-emitting isotope fluorine-18 (B77423) (¹⁸F). The synthesis of ¹⁸F-labeled tracers is a critical area of research for non-human studies in drug development and disease modeling. While direct studies employing this compound for this purpose are not widely reported, its structure is highly amenable to established ¹⁸F-labeling methodologies.

The most common strategy for introducing ¹⁸F into a molecule is through nucleophilic substitution, where a leaving group is displaced by the [¹⁸F]fluoride ion. Alkyl bromides are frequently used as precursors for this reaction. nih.gov In the case of this compound, the bromine atom would serve as the leaving group for the introduction of ¹⁸F. The existing stable fluorine-19 atom at the other end of the molecule would remain intact during this process.

The general process for synthesizing an ¹⁸F-labeled version of a bromo-alkane involves several key steps. This process could, in theory, be applied to this compound to produce [¹⁸F]-1,9-difluorononane for use in non-human tracer research. Such a tracer could be valuable for studying the biodistribution of long-chain fatty acid analogues or other lipophilic molecules.

The following table outlines a generalized synthetic protocol for the radiosynthesis of an ¹⁸F-labeled compound from a bromo-precursor, which would be theoretically applicable to this compound.

| Step | Description | Typical Reagents and Conditions |

| 1. Production of [¹⁸F]Fluoride | The [¹⁸F]fluoride is produced in a cyclotron and is typically obtained in an aqueous solution. | Cyclotron bombardment of [¹⁸O]H₂O. |

| 2. Activation of [¹⁸F]Fluoride | The aqueous [¹⁸F]fluoride is converted to a more reactive, anhydrous form. This is often achieved by forming a complex with a phase-transfer catalyst. | Kryptofix 2.2.2 (K₂₂₂), potassium carbonate (K₂CO₃), acetonitrile (B52724) (CH₃CN), azeotropic drying. |

| 3. Nucleophilic Substitution | The activated [¹⁸F]fluoride reacts with the precursor molecule (this compound) to displace the bromide leaving group. | The precursor dissolved in an anhydrous polar aprotic solvent (e.g., DMSO, acetonitrile), heated at elevated temperatures (80-120 °C). |

| 4. Purification | The crude reaction mixture is purified to remove unreacted [¹⁸F]fluoride, the precursor, and any byproducts. | Solid-phase extraction (SPE) followed by high-performance liquid chromatography (HPLC). |

| 5. Formulation | The purified ¹⁸F-labeled product is formulated in a biocompatible solution for administration in non-human research studies. | Sterile saline or phosphate-buffered saline (PBS). |

It is important to note that while these applications are chemically plausible, the actual utility and efficacy of this compound in these roles would require dedicated research and experimental validation.

Environmental Aspects and Degradation Pathways of 1 Bromo 9 Fluorononane in Academic Research Contexts

Photodegradation Studies of 1-Bromo-9-fluorononane in Model Systems

Direct photodegradation of this compound in the environment is primarily dependent on the absorption of solar radiation and the subsequent cleavage of its chemical bonds. The carbon-bromine (C-Br) bond is significantly weaker than the carbon-fluorine (C-F) bond, making it the more likely site for initial photodissociation.

Research on the photodissociation of bromoalkanes in solution has shown that the primary photochemical process is the homolytic cleavage of the C-Br bond to form a bromine radical and an alkyl radical. pnas.orgnih.gov For this compound, this would result in a 9-fluorononyl radical and a bromine atom. The photolysis of bromoalkanes is influenced by the wavelength of light, with UV radiation being the most effective. pnas.orgnih.gov The presence of chromophores in the environmental matrix, such as humic substances in water, could also indirectly influence the photodegradation rate through photosensitization processes.

Table 1: Estimated Photodegradation Parameters for this compound based on Analogous Compounds

| Parameter | Estimated Value/Behavior for this compound | Basis of Estimation |

| Primary Photolytic Cleavage Site | Carbon-Bromine (C-Br) bond | Lower bond dissociation energy compared to C-F and C-C bonds. nih.gov |

| Primary Photodegradation Products | 9-fluorononyl radical, Bromine radical | Studies on photodissociation of bromoalkanes. pnas.org |

| Effective Wavelengths | UV region | General principle for haloalkane photolysis. nih.gov |

| Environmental Half-life (t½) | Shorter for the C-Br bond compared to the C-F bond | Relative bond strengths and reactivity. nih.gov |

Biodegradation Mechanisms and Microbial Transformations of this compound

The biodegradation of halogenated alkanes is a key environmental process mediated by various microorganisms. nih.gov For a bifunctional compound like this compound, microbial degradation could proceed via several enzymatic pathways. Haloalkane dehalogenases are a well-studied class of enzymes that can cleave carbon-halogen bonds, typically through a hydrolytic mechanism, replacing the halogen with a hydroxyl group. nih.govnih.gov

Given the presence of both bromine and fluorine, the initial enzymatic attack could theoretically occur at either end of the molecule. However, the C-Br bond is generally more susceptible to enzymatic cleavage than the highly stable C-F bond. Therefore, a likely initial step in the aerobic biodegradation of this compound would be the dehalogenation of the bromine atom to form 9-fluorononan-1-ol. This alcohol could then undergo further oxidation to the corresponding aldehyde and carboxylic acid, which can then be metabolized through central metabolic pathways like beta-oxidation.

Research on the biodegradation of other long-chain haloalkanes supports this proposed pathway. For instance, some bacterial strains are known to utilize haloalkanes as their sole carbon and energy source. nih.gov The enzymes involved often exhibit substrate specificity, but the general mechanisms of hydrolytic dehalogenation are well-established. nih.govnih.gov

Table 2: Plausible Microbial Degradation Pathway for this compound

| Step | Reaction | Enzyme Class (Putative) | Product |

| 1 | Hydrolytic Debromination | Haloalkane Dehalogenase | 9-Fluorononan-1-ol |

| 2 | Oxidation | Alcohol Dehydrogenase | 9-Fluorononanal |

| 3 | Oxidation | Aldehyde Dehydrogenase | 9-Fluorononanoic acid |

| 4 | Beta-oxidation | Acyl-CoA Synthetase, etc. | Shorter-chain fluorinated acids |

The persistence of the C-F bond throughout these initial transformation steps is a critical aspect. The ultimate fate of the fluorinated intermediates would depend on the specific enzymatic capabilities of the microbial community present.

Aquatic and Soil Fate of this compound Under Controlled Laboratory Conditions

The fate of this compound in aquatic and soil environments is governed by a combination of physical and chemical processes, including hydrolysis, adsorption, and transport.

Hydrolysis: The C-Br bond in this compound is susceptible to hydrolysis, a chemical reaction with water, which would result in the formation of 9-fluorononan-1-ol and hydrobromic acid. The rate of hydrolysis for bromoalkanes is significantly faster than for chloroalkanes and especially fluoroalkanes due to the lower bond energy of the C-Br bond. quizlet.comstackexchange.comgoogle.com The rate of this reaction is influenced by temperature and pH.

Adsorption: The mobility of this compound in soil and sediment will be influenced by its tendency to adsorb to organic matter and mineral surfaces. The soil organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict this behavior. chemsafetypro.com For a relatively nonpolar, long-chain molecule like this compound, a moderate to high Koc value would be expected, suggesting it would have a tendency to partition to soil and sediment rather than remaining in the aqueous phase. This would reduce its mobility in groundwater but increase its persistence in the solid phase. chemsafetypro.comepa.gov

Table 3: Predicted Physicochemical Properties and Environmental Fate of this compound

| Parameter | Predicted Behavior | Rationale |

| Hydrolysis Rate | Faster for the C-Br bond than the C-F bond | Lower bond energy of C-Br. google.com |

| Primary Hydrolysis Product | 9-Fluorononan-1-ol | Nucleophilic substitution of bromide by hydroxide. |

| Soil Adsorption Coefficient (Koc) | Moderate to High | Long alkyl chain contributes to hydrophobicity. chemsafetypro.com |

| Mobility in Soil | Low to Moderate | Stronger adsorption to organic matter. chemsafetypro.com |

Volatilization and Atmospheric Dispersion Research of Halogenated Alkanes Including this compound Analogs

The tendency of a chemical to volatilize from water to the atmosphere is described by its Henry's Law constant. libretexts.orgcopernicus.org For a compound with a nine-carbon chain like this compound, the volatility is expected to be relatively low compared to shorter-chain haloalkanes. However, some degree of volatilization can still be a relevant environmental transport pathway.

Once in the atmosphere, the fate of this compound would be determined by atmospheric transport and degradation processes. The primary atmospheric sink for many halogenated alkanes is reaction with hydroxyl radicals (•OH). nih.govnih.gov These reactions typically involve the abstraction of a hydrogen atom from the alkyl chain. The atmospheric lifetime of a haloalkane is inversely proportional to the rate constant of its reaction with •OH radicals. nih.govcolorado.edu

Direct photolysis in the atmosphere, particularly the cleavage of the C-Br bond by solar UV radiation, could also contribute to the degradation of this compound, similar to what is observed for other bromoalkanes like bromoform (B151600) (CHBr3). copernicus.org The atmospheric lifetime of bromoalkanes is generally shorter than that of their chlorinated and fluorinated counterparts due to the weaker C-Br bond. nih.gov

Table 4: Estimated Atmospheric Fate Parameters for this compound Analogs

| Parameter | Estimated Behavior | Basis of Estimation |

| Henry's Law Constant | Low to Moderate | Based on long-chain alkanes. henrys-law.org |

| Primary Atmospheric Degradation Pathway | Reaction with •OH radicals, Photolysis (C-Br bond cleavage) | General mechanisms for haloalkanes. nih.govnih.govcopernicus.org |

| Atmospheric Lifetime | Relatively short due to the C-Br bond | Comparison with other bromoalkanes. nih.govcopernicus.org |

Future Research Directions and Emerging Trends for 1 Bromo 9 Fluorononane

Exploring Novel Catalytic Cycles for 1-Bromo-9-fluorononane Transformations

The development of selective catalytic transformations for molecules bearing multiple, yet different, halogen atoms like this compound is a key area of ongoing research. Future efforts will likely concentrate on creating novel catalytic cycles that can precisely target one halogen atom in the presence of the other. This selectivity is crucial for synthesizing complex molecules in a controlled, step-wise manner. Research is anticipated to advance in the area of chemoselective cross-coupling reactions. For instance, palladium or nickel-based catalysts could be further refined to exclusively activate the more reactive C-Br bond for Suzuki, Stille, or Sonogashira coupling reactions, leaving the robust C-F bond available for subsequent functionalization.

Another research frontier is the catalytic activation of the strong C-F bond. While challenging, advancements in organometallic catalysis, frustrated Lewis pairs, and photoredox catalysis are providing new avenues to functionalize fluoroalkanes. The goal is to design catalysts that can operate under mild conditions to transform the C-F bond of this compound without disturbing the C-Br bond, a feat that would open up new synthetic pathways.

| Catalytic Approach | Targeted Bond | Potential Reaction |

| Transition Metal Catalysis (Pd, Ni) | C-Br | Suzuki, Stille, Sonogashira Cross-Coupling |

| Organometallic Catalysis | C-F | Hydrodefluorination, C-C bond formation |

| Photoredox Catalysis | C-F / C-Br | Radical-based transformations |

Innovations in Polymer Chemistry and Material Science Leveraging this compound

In the realm of polymer and material science, this compound serves as a valuable building block for creating materials with tailored properties. The differential reactivity of its terminal halogens allows for its use as an "orthogonal" initiator or monomer in polymerization processes. For example, the bromo-end can initiate atom transfer radical polymerization (ATRP), while the fluoro-end can be used for subsequent "click" chemistry modifications, leading to the synthesis of well-defined block copolymers.

Future innovations may focus on synthesizing novel fluorinated polymers. The incorporation of fluorine into polymer backbones is known to enhance properties such as thermal stability, chemical resistance, and hydrophobicity. By utilizing this compound, researchers can design polymers with a precise degree of fluorination, leading to advanced materials for applications in high-performance coatings, membranes, and electronic devices.

Advancements in Green and Sustainable Synthesis of this compound: Towards Industrial Scale-up and Efficiency

The development of environmentally benign and efficient synthetic routes for this compound is crucial for its potential large-scale applications. Current methods often rely on traditional halogen exchange reactions which can be inefficient and generate significant waste. Future research is geared towards greener alternatives. One promising approach is the use of continuous flow chemistry, which can offer better control over reaction parameters, improve safety, and facilitate easier scale-up compared to batch processes.

Another area of advancement is the exploration of enzymatic or bio-catalytic methods. While still in its infancy for this specific compound, the use of halogenase enzymes could provide a highly selective and sustainable route to this compound and related compounds, minimizing the use of harsh reagents and reducing environmental impact.

| Synthesis Approach | Potential Advantages |

| Flow Chemistry | Improved safety, scalability, and process control |

| Biocatalysis (Enzymatic) | High selectivity, mild reaction conditions, reduced waste |

Interdisciplinary Research Frontiers Involving this compound in Advanced Chemical Methodologies

The unique structure of this compound makes it a valuable tool in various interdisciplinary fields. In the development of advanced analytical methods, for instance, it can be used as a probe or standard in mass spectrometry or chromatography due to its distinct isotopic signature and retention behavior.

Furthermore, in the field of surface chemistry, this compound can be employed to create self-assembled monolayers (SAMs) on various substrates. The bromo-group can be used to anchor the molecule to a surface, while the terminal fluoro-group can be used to tailor the surface properties, such as creating hydrophobic or oleophobic coatings. This opens up possibilities for applications in microelectronics, biosensors, and anti-fouling surfaces.

Challenges and Opportunities in the Synthesis and Application of ω-Halo-ω'-fluoroalkanes

The broader class of ω-halo-ω'-fluoroalkanes, which includes this compound, presents a unique set of challenges and opportunities. A primary challenge lies in the selective synthesis of these heterobifunctional alkanes with varying chain lengths and halogen combinations. Achieving high selectivity and yield in these syntheses is a continuing area of research.

The key opportunity presented by these molecules is the ability to perform selective, sequential reactions at either end of the alkyl chain. This "orthogonal" reactivity is highly desirable in multi-step organic synthesis, allowing for the construction of complex molecular architectures that would be difficult to achieve with other methods. As synthetic methodologies become more sophisticated, the demand for and applications of ω-halo-ω'-fluoroalkanes are expected to grow significantly, particularly in the fields of custom polymer synthesis, targeted drug delivery systems, and the creation of advanced functional materials.

Q & A

Q. What are the optimal synthetic routes for 1-bromo-9-fluorononane, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound typically involves halogenation and fluorination steps. For bromination, radical-initiated reactions using N-bromosuccinimide (NBS) under UV light can selectively introduce bromine at the terminal position. Fluorination may employ nucleophilic substitution (e.g., using KF in polar aprotic solvents like DMF) or electrophilic fluorinating agents (e.g., Selectfluor). Key variables include temperature (50–80°C for fluorination), solvent polarity, and stoichiometry. Yield optimization requires monitoring intermediates via TLC or GC-MS . Purity can be enhanced via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization.

Q. How can researchers characterize the structural and chemical stability of this compound under varying storage conditions?

Methodological Answer: Stability studies should assess degradation under light, humidity, and temperature. Use NMR (¹H/¹³C/¹⁹F) to track structural integrity and GC-MS/HPLC to detect decomposition products (e.g., dehydrohalogenation or oxidation byproducts). Accelerated stability testing (40°C/75% RH for 4 weeks) can simulate long-term storage. For light sensitivity, expose samples to UV-vis radiation and compare FT-IR spectra pre/post exposure. Store in amber vials under inert gas (argon) at –20°C to minimize degradation .

Q. What analytical techniques are most reliable for quantifying trace impurities in this compound?

Methodological Answer: High-resolution LC-MS (ESI or APCI ionization) coupled with a C18 column can resolve and identify impurities at ppm levels. For halogenated byproducts, ICP-MS is suitable for bromine/fluorine quantification. Differential scanning calorimetry (DSC) detects polymorphic impurities, while Karl Fischer titration measures water content. Cross-validate results with ¹⁹F NMR for fluorinated species and GC-FID for volatile contaminants .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data for reactions involving this compound as a substrate?

Methodological Answer: Contradictions often arise from competing reaction pathways (e.g., SN2 vs. radical mechanisms). Use isotopic labeling (e.g., deuterated solvents or ¹⁸O-labeled nucleophiles) to track mechanistic pathways. Kinetic isotope effects (KIE) and Eyring plot analysis can distinguish between concerted and stepwise mechanisms. Computational modeling (DFT or MD simulations) provides insights into transition states and steric effects caused by the long alkyl chain . Validate hypotheses with in situ FT-IR or Raman spectroscopy to monitor intermediate formation.

Q. What strategies mitigate challenges in using this compound for synthesizing fluorinated polymers or liquid crystals?

Methodological Answer: The compound’s long alkyl chain introduces steric hindrance and phase-separation issues. Optimize polymerization via controlled radical polymerization (ATRP or RAFT) to enhance regioselectivity. For liquid crystals, employ Suzuki-Miyaura coupling to attach aromatic moieties while preserving fluorinated termini. Use small-angle X-ray scattering (SAXS) to analyze mesophase behavior and DSC to monitor phase transitions. Solvent annealing in tetrahydrofuran (THF) or chloroform improves molecular alignment .

Q. How can researchers design experiments to assess the environmental impact of this compound degradation byproducts?

Methodological Answer: Conduct biodegradation assays using soil or aquatic microbial consortia under aerobic/anaerobic conditions. Monitor metabolites via LC-HRMS and compare with toxicity databases (e.g., ECOTOX). For photodegradation, use a solar simulator and identify radicals via EPR spectroscopy. Assess bioaccumulation potential using OECD 305 guidelines (bioconcentration factor, BCF) in fish models. Computational tools like EPI Suite predict persistence and toxicity .

Data Interpretation and Experimental Design

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound reactivity?

Methodological Answer: Discrepancies may stem from solvation effects or incomplete basis sets in simulations. Re-optimize calculations with implicit solvent models (e.g., COSMO-RS) and larger basis sets (e.g., def2-TZVP). Validate using experimental solvatochromic parameters (Kamlet-Taft or Hansen solubility). Compare experimental activation energies (from Arrhenius plots) with DFT-derived values. Collaborative frameworks like the OECD QSAR Toolbox can harmonize data .

Q. What protocols ensure reproducibility in cross-coupling reactions using this compound?

Methodological Answer: Standardize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄), ligand ratios (1:1.2 Pd:ligand), and degassing procedures (freeze-pump-thaw cycles). Document moisture sensitivity by reporting water content (Karl Fischer) and solvent dryness (molecular sieves). Use internal standards (e.g., tetradecane for GC) and replicate reactions across multiple batches. Publish detailed NMR spectral data (coupling constants, integration ratios) to facilitate cross-lab validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.